

Technical Guide: Chemical Structure & Analysis of N-(2-Chlorophenyl)benzenesulfonamide

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Compound of Interest

Compound Name:	N-(2-Chlorophenyl)benzenesulfonamide
CAS No.:	21226-30-2
Cat. No.:	B1606841

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Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide represents a critical structural scaffold in medicinal chemistry, serving as a model for exploring sulfonamide-based pharmacophores. Its significance lies in the unique electronic and steric environment introduced by the ortho-chlorine substituent, which influences molecular conformation, crystal packing, and biological binding affinity.

This guide provides a comprehensive technical analysis of the molecule, synthesizing experimental crystallographic data, spectroscopic signatures, and computational electronic structure calculations (DFT).^{[1][2][3]} It is designed to serve as a foundational reference for researchers developing next-generation sulfonamide derivatives targeting carbonic anhydrase inhibition, antimicrobial activity, or anticancer pathways.

Molecular Architecture & Synthesis^{[4][5]}

Synthetic Pathway

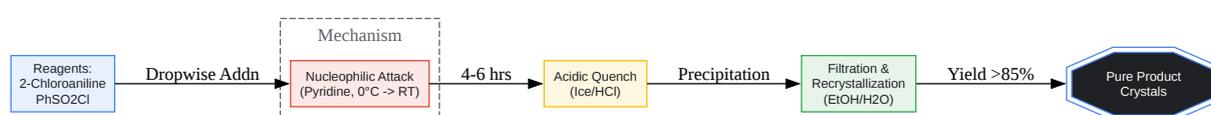
The synthesis of **N-(2-Chlorophenyl)benzenesulfonamide** follows a nucleophilic substitution mechanism under Schotten-Baumann conditions. The reaction involves the attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme:

Experimental Protocol

- Reagents: 2-Chloroaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base) or Triethylamine/DCM.
- Procedure:
 - Dissolve 2-chloroaniline in dry pyridine at 0°C.
 - Add benzenesulfonyl chloride dropwise to control the exotherm.
 - Stir at room temperature for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).
 - Quench the reaction mixture into ice-cold water/HCl (10%) to precipitate the product and remove excess pyridine.
 - Purification: Recrystallize from Ethanol/Water (9:1) to obtain colorless prism-like crystals.

Yield Optimization: Maintaining anhydrous conditions is critical to prevent the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.



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Figure 1: Step-by-step synthetic workflow for high-purity isolation.

Spectroscopic Validation

Accurate characterization requires identifying specific vibrational modes and magnetic environments modified by the electron-withdrawing chlorine atom and the sulfonyl group.

Infrared Spectroscopy (FT-IR)

The sulfonamide moiety exhibits characteristic symmetric and asymmetric stretching vibrations. The ortho-chloro substitution often shifts the N-H stretch due to intramolecular hydrogen bonding.

Functional Group	Frequency ()	Assignment
N-H Stretch		Sharp band; lowered frequency indicates H-bonding.
C-H (Aromatic)		Weak intensity.
SO (Asymmetric)		Strong, characteristic sulfonyl peak.
SO (Symmetric)		Strong, sharp peak.
S-N Stretch		Moderate intensity.
C-Cl Stretch		Characteristic of the 2-chlorophenyl ring.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-

, 400 MHz):

- 9.8 - 10.2 ppm (s, 1H, NH): The sulfonamide proton is highly deshielded. The exact position varies with concentration (intermolecular H-bonding) and solvent.
- 7.8 - 7.9 ppm (d, 2H): Ortho-protons of the benzenesulfonyl ring (deshielded by SO).
- 7.5 - 7.7 ppm (m, 3H): Meta/Para-protons of the benzenesulfonyl ring.

- 7.1 - 7.5 ppm (m, 4H): Protons of the 2-chlorophenyl ring. The proton adjacent to the chlorine is distinct due to steric and electronic effects.

Crystallographic Insight (Solid State)

X-ray diffraction (XRD) analysis reveals that **N-(2-Chlorophenyl)benzenesulfonamide** typically crystallizes in the Triclinic system with space group P-1.

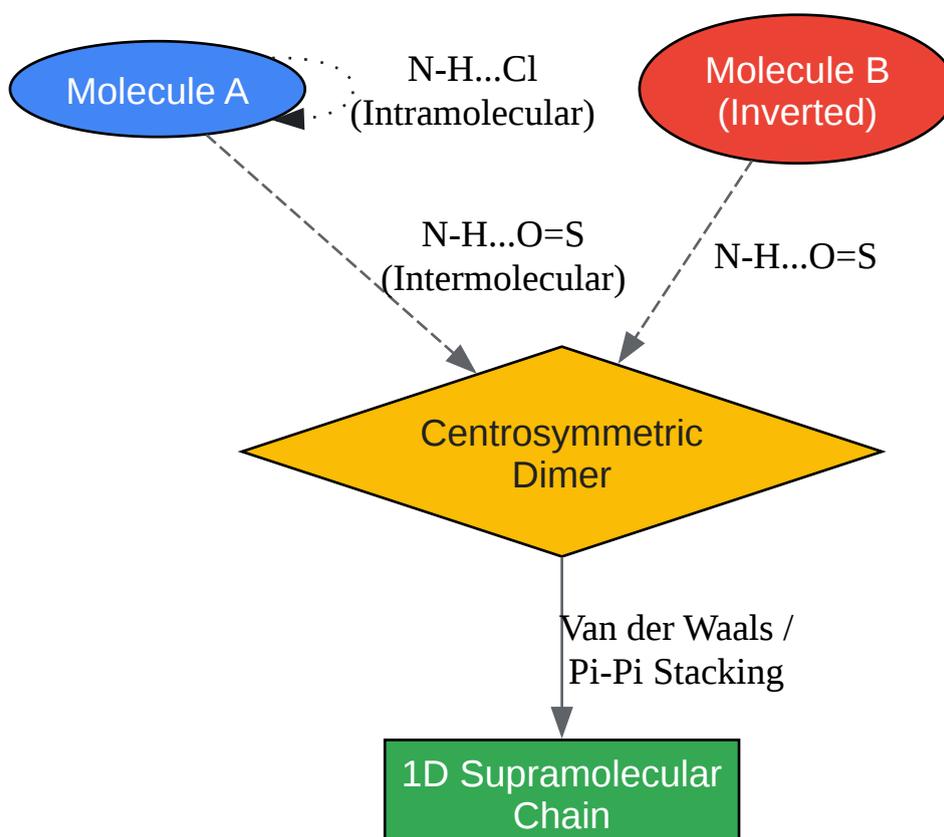
Conformation and Geometry

- Molecular Shape: The molecule adopts a "V" or "U" shape folded around the S-N bond.
- Torsion Angles: The torsion angle deviates significantly from planarity (), minimizing steric clash between the sulfonyl oxygens and the ortho-chloro substituent.
- The "Ortho" Effect: The chlorine atom at the ortho position forces the aniline ring to twist relative to the sulfonamide plane, reducing conjugation but enhancing specific binding pocket fits in biological targets.

Supramolecular Interactions

The crystal packing is dominated by a robust hydrogen-bonding network.

- Intramolecular: A weak interaction is often observed, locking the conformation of the aniline ring.
- Intermolecular: Strong hydrogen bonds link molecules into centrosymmetric dimers or infinite 1D chains, depending on the specific polymorph or solvent used.



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Figure 2: Hierarchy of hydrogen bonding interactions stabilizing the crystal lattice.

Computational Electronic Structure (DFT)[3][6]

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p)) provide insight into the reactivity and stability of the molecule.

Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 2-chlorophenyl (aniline) ring. This region acts as the electron donor in interactions.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzenesulfonyl moiety, specifically the S=O groups and the phenyl ring. This region is susceptible to nucleophilic attack.
- Energy Gap (

): A large HOMO-LUMO gap (typically ~4-5 eV) indicates high chemical hardness and kinetic stability, suggesting the molecule is stable under physiological conditions but reactive enough for enzymatic binding.

Molecular Electrostatic Potential (MEP)

- Negative Potential (Red): Concentrated on the Sulfonyl oxygens (). These are the primary hydrogen bond acceptors.
- Positive Potential (Blue): Concentrated on the Sulfonamide proton (). This is the primary hydrogen bond donor.
- Implication: This distinct charge separation facilitates strong electrostatic interactions with receptor active sites (e.g., the Zinc binding site in Carbonic Anhydrase).

Biological Implications & SAR[7]

The **N-(2-Chlorophenyl)benzenesulfonamide** scaffold is a validated pharmacophore.

Structure-Activity Relationship (SAR)

- Sulfonamide Group (): Essential for biological activity. It mimics the transition state of hydrolysis in various enzymatic reactions.
- 2-Chloro Substituent:
 - Lipophilicity: Increases , enhancing membrane permeability compared to the unsubstituted analog.
 - Steric Lock: The ortho-Cl restricts rotation, potentially reducing the entropic penalty upon binding to a rigid protein pocket.
- Target Potential:
 - Carbonic Anhydrase Inhibition: The sulfonamide nitrogen binds to the Zn

ion in the enzyme active site.

- Anticancer: Derivatives have shown activity against MCF-7 (breast cancer) lines by disrupting microtubule dynamics or inhibiting cell cycle progression in the G2/M phase.

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